N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a fascinating compound with a complex structure. Let’s break it down:
Indole: The indole moiety (1H-indol-1-yl) is a bicyclic aromatic ring system found in various natural products, pharmaceuticals, and biologically active compounds.
Benzotriazinone: The benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is another intriguing fragment, known for its diverse reactivity.
Preparation Methods
The synthesis of this compound involves the reaction between tryptamine (a biogenic amine) and naproxen (a nonsteroidal anti-inflammatory drug). The synthetic route likely employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent . Further details on reaction conditions and yields would require additional research.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on specific transformations. Major products could include derivatives with modified indole or benzotriazinone functionalities.
Scientific Research Applications
Medicine: Its anti-inflammatory properties (similar to naproxen) could be explored further.
Chemistry: Investigating its reactivity and derivatization pathways.
Biology: Understanding its impact on cellular processes.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with molecular targets related to inflammation and signaling pathways.
Comparison with Similar Compounds
While direct analogs are scarce, comparing it to related indole-based or benzotriazinone-containing compounds could reveal its uniqueness.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H21N5O2/c27-20(22-12-15-25-14-11-16-6-1-4-9-19(16)25)10-5-13-26-21(28)17-7-2-3-8-18(17)23-24-26/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,22,27) |
InChI Key |
OKPXXIGYBICWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.